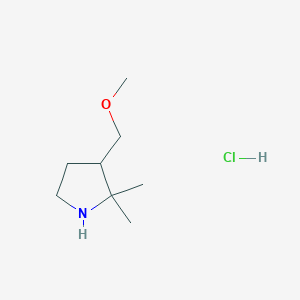

3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride

Description

3-(Methoxymethyl)-2,2-dimethylpyrrolidine hydrochloride is a pyrrolidine derivative characterized by a five-membered saturated amine ring with substituents at positions 2 and 2. The 2,2-dimethyl groups impart steric bulk, while the 3-methoxymethyl group introduces both ether and alkyl functionalities. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

3-(methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2)7(6-10-3)4-5-9-8;/h7,9H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGCPADHQUNQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)COC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination-Substitution Method Using Triphosgene

Step 1: Synthesis of 3-(Hydroxymethyl)-2,2-Dimethylpyrrolidine

The precursor 3-(hydroxymethyl)-2,2-dimethylpyrrolidine is prepared via reductive amination of 4-methoxy-2,2-dimethyl-3-oxopentanal or analogous ketones. For example, catalytic hydrogenation of 3-acetyl-2,2-dimethylpyrrolidine using Raney nickel yields the hydroxymethyl intermediate.

Step 2: Chlorination with Triphosgene

Adapting the method from patent CN103232389A, the hydroxymethyl group is converted to chloromethyl using triphosgene (bis(trichloromethyl) carbonate) in toluene at 0–10°C. Triphosgene offers advantages over traditional chlorinating agents like thionyl chloride (SOCl2), including reduced emissions of corrosive gases (e.g., SO2) and higher yields (≥96%).

Reaction:

3-(Hydroxymethyl)-2,2-dimethylpyrrolidine + Triphosgene → 3-(Chloromethyl)-2,2-dimethylpyrrolidine + CO2 + HCl

Conditions :

- Molar ratio of hydroxymethyl precursor to triphosgene: 1:0.35–0.37

- Solvent: Toluene (20–30% w/v)

- Temperature: 0–10°C

- Reaction monitoring: High-performance liquid chromatography (HPLC)

Step 3: Methoxymethylation via Nucleophilic Substitution

The chloromethyl intermediate undergoes nucleophilic substitution with sodium methoxide (NaOCH3) in methanol or dimethylformamide (DMF) to introduce the methoxymethyl group.

Reaction:

3-(Chloromethyl)-2,2-dimethylpyrrolidine + NaOCH3 → 3-(Methoxymethyl)-2,2-dimethylpyrrolidine + NaCl

Optimization :

- Excess sodium methoxide (1.2–1.5 eq) ensures complete substitution.

- Temperature: 40–60°C for 4–6 hours.

Step 4: Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution to precipitate the hydrochloride salt. The product is isolated via filtration and dried under vacuum.

Direct Alkylation via Williamson Ether Synthesis

Step 1: Hydroxymethyl Intermediate Preparation

As in Section 2.1, the hydroxymethyl precursor is synthesized.

Step 2: Etherification with Methyl Iodide

The hydroxymethyl group is deprotonated with a strong base (e.g., NaH) in tetrahydrofuran (THF), followed by reaction with methyl iodide (CH3I).

Reaction:

3-(Hydroxymethyl)-2,2-dimethylpyrrolidine + CH3I → 3-(Methoxymethyl)-2,2-dimethylpyrrolidine + HI

Yield : 80–85% (lower than chlorination-substitution due to competing elimination).

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Triphosgene Method :

- Cost Efficiency : Triphosgene is cost-effective at scale ($50–70/kg) compared to thionyl chloride.

- Waste Management : Byproducts (CO2, HCl) are neutralized with aqueous NaOH, aligning with green chemistry principles.

Regulatory Compliance :

- Methyl iodide requires stringent handling due to toxicity.

- Triphosgene necessitates closed-system processing to prevent phosgene release.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Drug Discovery and Development

The compound serves as a versatile scaffold for the development of new biologically active derivatives. Research indicates that pyrrolidine derivatives can effectively modulate various biological pathways. For instance, studies have shown that derivatives of pyrrolidine can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid profiles. Compounds derived from this scaffold have demonstrated significant efficacy in lowering fasting glucose and triglyceride levels in diabetic models .

Anticancer Research

3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride has shown potential in anticancer applications. Its derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique stereochemistry of the compound enhances its specificity towards cancer-related targets, making it a promising candidate for further development .

Antimicrobial Activity

Research has indicated that certain pyrrolidine derivatives exhibit antimicrobial properties. In vitro studies have demonstrated that compounds derived from 3-(Methoxymethyl)-2,2-dimethylpyrrolidine can inhibit the growth of various pathogens, suggesting potential applications in treating bacterial infections . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Case Study 1: PPAR Agonists

A series of pyrrolidine derivatives were synthesized and evaluated for their activity as PPARα and PPARγ agonists. Among these, specific compounds exhibited EC50 values in the low nanomolar range (5–90 nM) and improved metabolic profiles in diabetic animal models . This study highlights the potential of 3-(Methoxymethyl)-2,2-dimethylpyrrolidine as a lead compound for developing dual PPAR agonists.

Case Study 2: Anticancer Activity

In a recent study focusing on pyrrolidine derivatives, researchers identified compounds that effectively inhibited cell proliferation in various cancer cell lines. The mechanism involved modulation of key signaling pathways associated with cell survival and apoptosis . This underscores the therapeutic potential of 3-(Methoxymethyl)-2,2-dimethylpyrrolidine in oncology.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets due to its chiral nature. This interaction facilitates selective binding to receptors involved in critical physiological processes, such as glucose metabolism and lipid regulation.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The methoxymethyl group can act as a protecting group for amines, allowing selective reactions to occur at other sites on the molecule. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes structurally related compounds, focusing on substituents, molecular weight, and applications:

Key Observations :

- Solubility: Hydrochloride salts universally improve water solubility. For example, 3,3-dimethylpyrrolidine HCl is noted for its stability in aqueous solutions .

- Chirality: Unlike (S)-3-methylpyrrolidine HCl, the target compound lacks explicit chirality data, suggesting its utility in non-stereoselective syntheses .

Physicochemical Properties

Biological Activity

3-(Methoxymethyl)-2,2-dimethylpyrrolidine;hydrochloride (MMDPH) is a pyrrolidine derivative that has garnered attention for its potential biological activity, particularly in the context of neurological disorders. This compound is characterized by its unique structure, which includes a five-membered ring containing nitrogen and a methoxymethyl group at the 3-position. Its molecular formula is CHClN, with a molecular weight of approximately 179.69 g/mol.

Neuropharmacological Potential

Research indicates that MMDPH may have significant implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The following sections summarize key findings related to its biological activity:

1. Modulation of Neurotransmitters:

- Acetylcholine Levels: MMDPH has been shown to potentially increase acetylcholine levels in the brain, which is crucial for memory and cognitive function. This modulation could offer therapeutic benefits for Alzheimer's patients, where acetylcholine deficiency is a hallmark.

- Dopaminergic Neurons: In animal models of Parkinson's disease, MMDPH appears to protect dopaminergic neurons, which are critical for movement control. This protective effect may help improve motor function in affected individuals.

2. Mechanisms of Action:

- The exact mechanisms by which MMDPH exerts its effects are still under investigation. However, its interaction with neurotransmitter systems suggests it may act as a neuroprotective agent, possibly by enhancing synaptic transmission and neuronal survival.

Comparative Biological Activity

To better understand the potential of MMDPH, it is useful to compare it with other compounds within its class. The table below summarizes some relevant compounds and their associated biological activities:

Case Study 1: Neuroprotective Effects in Animal Models

In a study examining the effects of MMDPH on Parkinson's disease models, researchers administered varying doses of the compound to assess its impact on motor function and neuronal health. Results indicated that higher doses significantly improved motor coordination and reduced neuronal loss in dopaminergic pathways compared to control groups.

Case Study 2: Cognitive Enhancement in Alzheimer's Models

Another study focused on the cognitive effects of MMDPH in Alzheimer's disease models. The compound was found to enhance memory retention and learning capacity in treated animals compared to untreated controls. This suggests that MMDPH may have potential as a cognitive enhancer through its action on acetylcholine pathways.

Q & A

Q. What are the optimal synthetic routes for 3-(Methoxymethyl)-2,2-dimethylpyrrolidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions targeting the pyrrolidine core. For example, nucleophilic substitution of a halogenated precursor with methoxymethyl groups under basic conditions (e.g., K₂CO₃ in DMF) can yield the desired scaffold. Hydrochloride salt formation is achieved via treatment with HCl in polar solvents like ethanol. Optimization strategies include:

- Temperature Control : Reactions at 60–80°C minimize side-product formation (e.g., over-alkylation) .

- Catalyst Use : Chiral catalysts (e.g., Lewis acids) may enhance stereochemical purity in asymmetric syntheses .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(Methoxymethyl)-2,2-dimethylpyrrolidine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxymethyl protons at δ 3.2–3.5 ppm, pyrrolidine ring protons at δ 1.5–2.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 178.12 for C₈H₁₆NOCl) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidine derivatives like 3-(Methoxymethyl)-2,2-dimethylpyrrolidine hydrochloride?

- Methodological Answer : Contradictions often arise from variations in assay conditions or target selectivity. Strategies include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and radiometric methods to cross-check results .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxymethyl vs. fluorinated groups) to isolate activity drivers .

- Meta-Analysis : Pool data from PubChem, ChEMBL, and CAS Common Chemistry to identify trends across studies .

Q. What experimental designs are recommended for studying the metabolic stability of 3-(Methoxymethyl)-2,2-dimethylpyrrolidine hydrochloride in preclinical models?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to quantify metabolic half-life (t₁/₂). LC-MS/MS monitors parent compound depletion and metabolite formation (e.g., oxidative demethylation products) .

- Isotope Labeling : Introduce ¹³C or ²H labels at the methoxymethyl group to track metabolic pathways .

- In Vivo PK Studies : Administer via intravenous/oral routes in rodents; collect plasma samples at timed intervals for bioavailability calculations (AUC, Cₘₐₓ) .

Q. How does steric hindrance from the 2,2-dimethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2,2-dimethyl groups create a sterically crowded environment, slowing SN2 reactions. Computational modeling (DFT or molecular dynamics) predicts reaction barriers, while experimental validation uses:

- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 2-methylpyrrolidine derivatives) under identical conditions .

- X-ray Crystallography : Resolve 3D structures to quantify bond angles and spatial constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.